molecular formula C21H20N4O5 B11342831 (5Z)-1-(2-methoxyphenyl)-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(2-methoxyphenyl)-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11342831
M. Wt: 408.4 g/mol
InChI Key: AXEWLYXRLRGVQK-UHFFFAOYSA-N
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Description

The compound (5Z)-1-(2-methoxyphenyl)-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine core substituted with methoxyphenyl and pyrazolidinylidene groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2-methoxyphenyl)-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and pyrimidine derivatives. The key steps in the synthesis may include:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions between aldehydes and amines.

    Cyclization: Cyclization of intermediates to form the pyrazolidine and pyrimidine rings.

    Substitution Reactions: Introduction of methoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (5Z)-1-(2-methoxyphenyl)-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, modulating the activity of these targets and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(2-hydroxyphenyl)-5-[5-(4-hydroxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-1-(2-ethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-1-(2-methoxyphenyl)-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of methoxy groups. These features contribute to its distinct chemical and biological properties, differentiating it from similar compounds with different substituents.

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

6-hydroxy-1-(2-methoxyphenyl)-5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H20N4O5/c1-29-13-9-7-12(8-10-13)14-11-15(24-23-14)18-19(26)22-21(28)25(20(18)27)16-5-3-4-6-17(16)30-2/h3-10,14,23,27H,11H2,1-2H3,(H,22,26,28)

InChI Key

AXEWLYXRLRGVQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4=CC=CC=C4OC)O

Origin of Product

United States

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